

physical and chemical properties of 2,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Difluorophenylacetic acid

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In-Depth Technical Guide to 2,5-Difluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of **2,5-Difluorophenylacetic acid**, detailed experimental protocols for the determination of its key characteristics, and an exploration of its synthesis and reactivity.

Physicochemical Properties

The fundamental physical and chemical properties of **2,5-Difluorophenylacetic acid** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1][2]
Molecular Weight	172.13 g/mol	[1][2]
Appearance	White to off-white solid, crystals, or crystalline flakes.	[3][4][5]
Melting Point	126-128 °C	[1][2][3]
Boiling Point	219 °C (rough estimate)	[3]
Density	1.02 g/cm ³	[3]
pKa	3.81 ± 0.10 (Predicted)	[3][6]
Solubility	Slightly soluble in Chloroform and Methanol.[3][6] Quantitative data is not readily available in the searched literature.	
CAS Number	85068-27-5	[1][2][3]

Spectroscopic Data

While detailed spectral data with peak assignments for **2,5-Difluorophenylacetic acid** were not explicitly found in the search results, general principles of spectral interpretation for similar compounds are well-established. Researchers can expect the following characteristic signals:

¹H NMR:

- A singlet or multiplet for the methylene (-CH₂) protons.
- Complex multiplets in the aromatic region due to the protons on the difluorinated phenyl ring, with coupling to both other protons and the fluorine atoms.
- A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

^{13}C NMR:

- A signal for the methylene carbon.
- A signal for the carboxylic carbon.
- Multiple signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the fluorine substituents (C-F coupling).

FTIR:

- A broad O-H stretching band for the carboxylic acid.
- C-H stretching bands for the aromatic and methylene groups.
- A strong C=O stretching band characteristic of a carboxylic acid.
- C-F stretching bands.
- C-C stretching bands within the aromatic ring.

Experimental Protocols

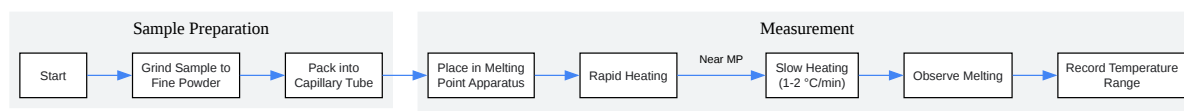
Determination of Melting Point

A precise melting point is a crucial indicator of purity for a solid compound.

Methodology:

- **Sample Preparation:** A small amount of dry, finely powdered **2,5-Difluorophenylacetic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then increased slowly at a rate of 1-2 °C per minute.

- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).



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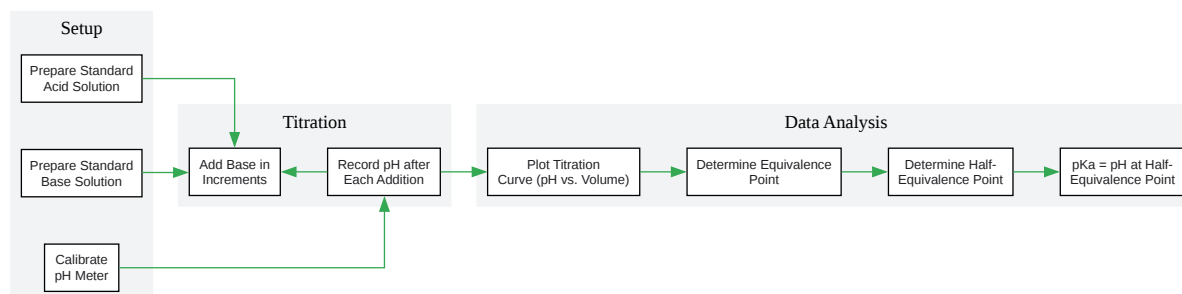
Caption: Workflow for Melting Point Determination.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

- Solution Preparation: A standard solution of **2,5-Difluorophenylacetic acid** is prepared in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility). A standardized solution of a strong base (e.g., NaOH) is prepared.
- Titration Setup: A calibrated pH meter with an electrode is immersed in the acid solution, which is stirred continuously. The burette is filled with the standardized base solution.
- Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).



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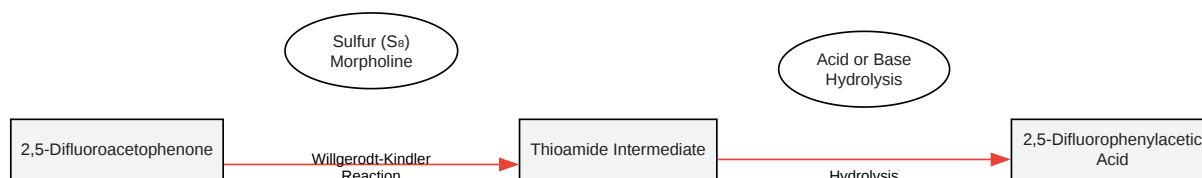
Caption: Workflow for pKa Determination via Potentiometric Titration.

Synthesis

A common route for the synthesis of substituted phenylacetic acids involves the Willgerodt-Kindler reaction. While a specific protocol for **2,5-Difluorophenylacetic acid** was not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar compounds. Another potential route is the carbonylation of a corresponding benzyl halide.

General Synthetic Approach (Willgerodt-Kindler Reaction):

This reaction typically involves the conversion of an acetophenone to a phenylacetamide, which can then be hydrolyzed to the corresponding phenylacetic acid.



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Caption: General Willgerodt-Kindler Synthesis Route.

Reactivity

The reactivity of **2,5-Difluorophenylacetic acid** is primarily dictated by the carboxylic acid functionality and the fluorinated aromatic ring.

- **Carboxylic Acid Reactions:** It undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.
- **Aromatic Ring Reactions:** The fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the presence of two fluorine atoms can make such reactions challenging. Nucleophilic aromatic substitution is also a possibility under certain conditions. The fluorine substituents enhance the acidity of the carboxylic acid group through their electron-withdrawing inductive effect.

Biological Activity and Signaling Pathways

While **2,5-Difluorophenylacetic acid** is a key intermediate in the synthesis of pharmaceuticals, including potential anti-inflammatory agents and other bioactive molecules, specific signaling pathways in which it is directly involved are not well-documented in the public domain.^{[4][7]} The biological effects of compounds derived from it will depend on the overall structure of the final molecule.

The metabolism of fluorinated aromatic compounds in biological systems is complex and can involve enzymatic degradation pathways. For instance, the biodegradation of fluoroaromatics can proceed through hydroxylation and subsequent ring cleavage, although the C-F bond is

generally stable.[8][9][10] It is important to note that no specific metabolic pathway for **2,5-Difluorophenylacetic acid** has been detailed in the provided search results.

Conclusion

2,5-Difluorophenylacetic acid is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined physical properties and the reactivity of its functional groups allow for its incorporation into a wide range of complex molecules. The experimental protocols provided herein offer a foundation for the characterization and quality control of this important synthetic intermediate. Further research into its specific biological activities and metabolic fate will undoubtedly expand its applications in drug discovery and development.

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- To cite this document: BenchChem. [physical and chemical properties of 2,5-Difluorophenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031558#physical-and-chemical-properties-of-2-5-difluorophenylacetic-acid]

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